![molecular formula C8H6Br2N2 B15063220 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
2,8-Dibromo-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties. The presence of bromine atoms at positions 2 and 8, along with a methyl group at position 6, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine typically involves the bromination of 6-methylimidazo[1,2-a]pyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromo-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products, respectively.
Scientific Research Applications
2,8-Dibromo-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Similar in structure but with methyl groups at different positions.
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine: Another brominated derivative with bromine atoms at different positions.
Uniqueness
2,8-Dibromo-6-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of its bromine atoms and methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various chemical and biological applications .
Biological Activity
2,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound's structure consists of a fused imidazole and pyridine ring with bromine substitutions that potentially enhance its reactivity and biological efficacy. Understanding its biological activity is crucial for exploring its therapeutic potential.
The molecular formula of this compound is C9H6Br2N2, with a molecular weight of 292.96 g/mol. The presence of bromine atoms in the 2 and 8 positions significantly influences the compound's chemical behavior and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H6Br2N2 |
Molecular Weight | 292.96 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation by interfering with various cellular pathways.
- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties.
- Antituberculosis Activity : Certain analogs have been reported to exhibit activity against multidrug-resistant strains of tuberculosis.
Anticancer Properties
A study evaluating the anticancer effects of various imidazo[1,2-a]pyridine derivatives found that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
- Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 20 to 50 μM across different cell lines, indicating significant potency.
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that it had a broad spectrum of activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
Pseudomonas aeruginosa | 25 μg/mL |
These findings suggest that the compound could be further developed as an antimicrobial agent.
Antituberculosis Activity
Recent investigations into the antituberculosis potential of imidazo[1,2-a]pyridine derivatives revealed that some compounds exhibited activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The structure–activity relationship studies highlighted that modifications at specific positions on the imidazo-pyridine scaffold could enhance efficacy against Mycobacterium tuberculosis.
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in signaling pathways relevant to cancer progression.
- DNA Interaction : It has been suggested that such compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
Properties
Molecular Formula |
C8H6Br2N2 |
---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
2,8-dibromo-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-7(10)4-12(8)3-5/h2-4H,1H3 |
InChI Key |
KVBCFPYFXOMDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)Br |
Origin of Product |
United States |
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